5-Fluoro-2,4-dinitrobenzoic acid
Overview
Description
5-Fluoro-2,4-dinitrobenzoic acid is an organic compound with the molecular formula C7H3FN2O6 and a molecular weight of 230.11 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by nitro groups (-NO2), and the hydrogen atom at position 5 is replaced by a fluorine atom (-F)
Mechanism of Action
Target of Action
Similar compounds such as 2-fluoro-5-nitrobenzoic acid are known to react with aldehydes, isonitriles, and primary amines .
Mode of Action
It’s structurally similar compound, 2-fluoro-5-nitrobenzoic acid, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile, to afford the ugi product .
Biochemical Pathways
Similar compounds have been used in the synthesis of various complex molecules, indicating that they may interact with multiple biochemical pathways .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-Fluoro-2,4-dinitrobenzoic acid in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-dinitrobenzoic acid typically involves the nitration of 5-fluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,4-dinitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Reduction: 5-Amino-2,4-dinitrobenzoic acid.
Substitution: 5-Methoxy-2,4-dinitrobenzoic acid.
Scientific Research Applications
5-Fluoro-2,4-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzoic acid: Lacks the fluorine atom at position 5.
3,5-Dinitrobenzoic acid: Has nitro groups at positions 3 and 5 instead of 2 and 4.
5-Fluoro-3-nitrobenzoic acid: Has a single nitro group at position 3.
Uniqueness
5-Fluoro-2,4-dinitrobenzoic acid is unique due to the presence of both nitro groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-fluoro-2,4-dinitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNARQDSJOTOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549497 | |
Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-93-1 | |
Record name | 5-Fluoro-2,4-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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